molecular formula C10H13BrN2O3S B2364506 N-(4-bromophenyl)morpholine-4-sulfonamide CAS No. 838401-60-8

N-(4-bromophenyl)morpholine-4-sulfonamide

Cat. No. B2364506
CAS RN: 838401-60-8
M. Wt: 321.19
InChI Key: IJJUCQSRFYMZDL-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)morpholine-4-sulfonamide” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

In an open flask, 10 mL of 1.5 M NaBr in pH 6.2 phosphate buffer (0.23 M in PO4) or pH 4.2 phosphate buffer (5% NaH2PO4) was added to a solution of 1 mmol of substrate dissolved in 9.75 mL of distilled 1,4- dioxane . The reaction mixture was stirred at room temperature for the appropriate amount of time and was then diluted with 10 mL of water .


Molecular Structure Analysis

The empirical formula of “N-(4-bromophenyl)morpholine-4-sulfonamide” is C10H12BrNO . Its molecular weight is 242.11 . The InChI key is UJTKZWNRUPTHSB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mixture was stirred at room temperature for the appropriate amount of time and was then diluted with 10 mL of water. The resulting solution was extracted with EtOAc (3 × 10 mL), and the combined organic extracts were washed with 0.5 M NaHSO3 (5 mL) and brine (10 mL), dried over MgSO4, and concentrated .


Physical And Chemical Properties Analysis

“N-(4-bromophenyl)morpholine-4-sulfonamide” is a tan solid . Its melting point is 111-113 °C . The compound is stored under inert gas and is hygroscopic .

Scientific Research Applications

Mechanism of Action

Sulfonamides, such as “N-(4-bromophenyl)morpholine-4-sulfonamide”, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The compound has hazard statements H315, H319, and H335 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

“N-(4-bromophenyl)morpholine-4-sulfonamide” is used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes . The future directions of this compound could be explored further in the context of its potential applications in these areas.

properties

IUPAC Name

N-(4-bromophenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)12-17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUCQSRFYMZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-bromophenyl)morpholine-4-sulfonamide

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